molecular formula C21H28N4O2 B2638567 N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-78-3

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No. B2638567
CAS RN: 1226440-78-3
M. Wt: 368.481
InChI Key: SAAHYZVXSXSICU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C21H28N4O2 and its molecular weight is 368.481. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

The compound's relevance in chemical research is highlighted by studies on heterocyclic derivatives of guanidine, where similar compounds have been synthesized and analyzed for their structural and chemical properties. For instance, the structure determination of related compounds through X-ray analysis offers insights into the interactions and reactivity of such complex molecules, which is fundamental in the development of new chemical entities with potential applications in various fields including material science and pharmaceuticals (Banfield, Fallon, & Gatehouse, 1987).

Biological Interactions and Mechanisms

Investigations into the structure-activity relationships of compounds containing aminopyrimidines, akin to the specified chemical structure, have revealed their potential as ligands for the histamine H4 receptor. Such studies contribute to understanding how modifications of the core pyrimidine moiety and related structures affect biological activity, paving the way for the development of novel therapeutics targeting inflammation and pain (Altenbach et al., 2008).

Crystallographic Insights

Research on the crystal structures of pyrimidine derivatives, including those related to the query compound, has shown diverse hydrogen-bonded formations. These findings are crucial for the design of new molecules with desired physical and chemical properties, affecting solubility, stability, and bioavailability, which are critical parameters in drug design and material science (Trilleras et al., 2008).

Synthesis and Applications

The synthesis and characterization of related pyrimidine and piperazine compounds underline the importance of such chemical structures in the development of cognition-enhancing agents. Studies focusing on the metabolites of these compounds in human urine also provide valuable information on their biotransformation, which is essential for understanding their pharmacokinetics and potential therapeutic applications (Fujimaki et al., 1990).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-14-7-9-25(10-8-14)21-22-17(4)12-20(24-21)27-13-19(26)23-18-6-5-15(2)11-16(18)3/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAHYZVXSXSICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.